5-(羟甲基)-3-[(5-硝基-2-呋喃基)亚甲基氨基]恶唑烷-2-酮
描述
The compound seems to be a derivative of 5-hydroxymethylfurfural (HMF), which is an important biomass-derived compound for downstream sustainable chemical and transport fuel production . HMF can be transformed into various valuable compounds, such as 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) .
Synthesis Analysis
Several transition metal oxides and hydroxides have been reported as active electrocatalysts towards the oxidation of HMF . Also, a green approach for the conversion of HMF to 5-methylfurfural (MF) by using size-controlled palladium catalysts has been developed .Chemical Reactions Analysis
The oxidation of HMF is a key reaction in the production of various valuable compounds . For example, HMF can be oxidized to HMFCA .科学研究应用
合成和结构研究
合成技术
Madesclaire 等人 (2007) 报道了恶唑烷酮衍生物的合成,包括与 5-(羟甲基)-3-[(5-硝基-2-呋喃基)亚甲基氨基]恶唑烷-2-酮 相似的结构,突出了实验条件对化合物形成的影响 (Madesclaire 等人,2007).
质谱碎片
Kato 和 Hirao (1972) 探索了 3-(5-硝基-2-呋喃基)-1,2,4-三唑的质谱,提供了对碎片模式的见解,这些模式可能与理解 5-(羟甲基)-3-[(5-硝基-2-呋喃基)亚甲基氨基]恶唑烷-2-酮 的性质有关 (Kato & Hirao, 1972).
呋喃化合物合成
Hirao 等人 (1971) 对呋喃化合物的合成进行了研究,包括 5-硝基-2-呋喃酰肼的衍生物,这些衍生物在化学上与目标化合物有关 (Hirao 等人,1971).
晶体结构分析
Kruszyński 等人 (2001) 分析了 3-氨基-2-恶唑烷酮衍生物的分子几何构型,这对于理解与 5-(羟甲基)-3-[(5-硝基-2-呋喃基)亚甲基氨基]恶唑烷-2-酮 相关的化合物的结构方面至关重要 (Kruszyński 等人,2001).
药物研究和应用
潜在治疗剂
Lien 等人 (2002) 探索了基于 1-苄基-3-(5'-羟甲基-2'-呋喃基)吲唑的化合物,该化合物可能与 5-(羟甲基)-3-[(5-硝基-2-呋喃基)亚甲基氨基]恶唑烷-2-酮 具有相同的性质,将其确定为败血症治疗的潜在治疗剂 (Lien 等人,2002).
抗菌应用
Phillips 和 Sharaf (2009) 讨论了将 5-羟甲基-恶唑烷酮衍生物用作有效抗菌剂,突出了它们在靶向革兰氏阳性和革兰氏阴性细菌方面的潜力 (Phillips & Sharaf, 2009).
呋喃唑酮代谢研究
Vroomen 等人 (1987) 研究了呋喃唑酮(一种与 5-(羟甲基)-3-[(5-硝基-2-呋喃基)亚甲基氨基]恶唑烷-2-酮 相关的化合物)的代谢,提供了对其生物转化和潜在药理应用的见解 (Vroomen 等人,1987).
作用机制
属性
IUPAC Name |
5-(hydroxymethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c13-5-7-4-11(9(14)18-7)10-3-6-1-2-8(17-6)12(15)16/h1-3,7,13H,4-5H2/b10-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPHQQALPLDHRH-XCVCLJGOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41359-15-3 | |
Record name | NSC6481 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。